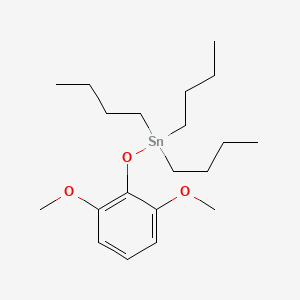
Tributyl(2,6-dimethoxyphenoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(2,6-dimethoxyphenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and three butyl groups. This compound is of interest due to its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(2,6-dimethoxyphenoxy)stannane can be synthesized through the Stille cross-coupling reaction, which involves the coupling of an aryl halide with an organotin compound in the presence of a palladium catalyst. The general reaction conditions include the use of palladium acetate (Pd(OAc)2) as the catalyst, a biarylphosphine ligand, and a base such as cesium fluoride (CsF) in a solvent like tert-butanol (t-BuOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
化学反応の分析
Types of Reactions
Tributyl(2,6-dimethoxyphenoxy)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak, nonionic bond between tin and hydrogen, which can cleave homolytically.
Substitution Reactions: It can participate in substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in radical reactions.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions often involve heating or photolysis.
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is often a dehalogenated or cyclized compound .
科学的研究の応用
Tributyl(2,6-dimethoxyphenoxy)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through radical reactions.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of organotin compounds on biological systems, including their toxicity and potential therapeutic applications.
作用機序
The mechanism of action of tributyl(2,6-dimethoxyphenoxy)stannane primarily involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various chemical transformations, such as the reduction of halides or the cyclization of unsaturated compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the phenoxy group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups. It is used in similar reactions but has different reactivity and toxicity profiles.
Tributylphenylstannane: Contains a phenyl group instead of the dimethoxyphenoxy group.
Uniqueness
Tributyl(2,6-dimethoxyphenoxy)stannane is unique due to the presence of the dimethoxyphenoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in reactions where the electronic properties of the phenoxy group can be exploited.
特性
CAS番号 |
216668-39-2 |
|---|---|
分子式 |
C20H36O3Sn |
分子量 |
443.2 g/mol |
IUPAC名 |
tributyl-(2,6-dimethoxyphenoxy)stannane |
InChI |
InChI=1S/C8H10O3.3C4H9.Sn/c1-10-6-4-3-5-7(11-2)8(6)9;3*1-3-4-2;/h3-5,9H,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
ORLKDSRVPJZUMY-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=CC=C1OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
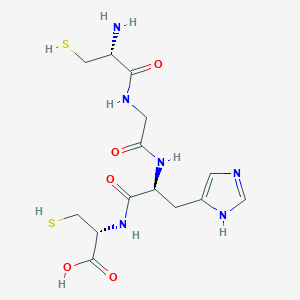
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
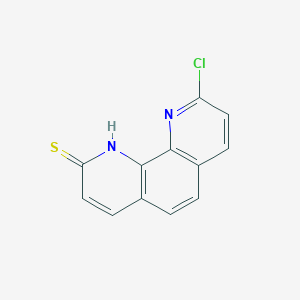
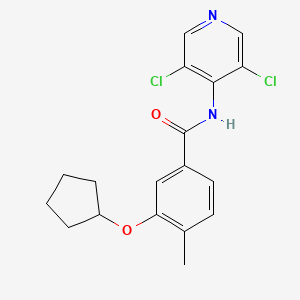
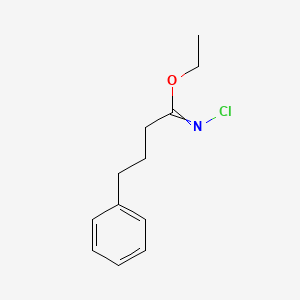
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
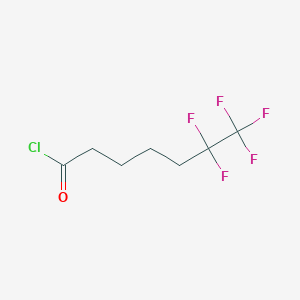
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
